molecular formula C22H27N3O B5490922 N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

Cat. No. B5490922
M. Wt: 349.5 g/mol
InChI Key: FRVYTYRUFUFCRO-RMKNXTFCSA-N
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Description

N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, also known as DPP6, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. DPP6 belongs to the family of piperazinecarboxamide compounds, which have been studied for their various pharmacological properties.

Mechanism of Action

N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide modulates the activity of voltage-gated potassium channels by binding to a specific site on the channel protein. This binding enhances the activity of the channel, leading to increased potassium ion efflux from the cell. This efflux hyperpolarizes the cell membrane, making it less likely to fire an action potential. This mechanism of action results in increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide are related to its modulation of voltage-gated potassium channels. By enhancing the activity of these channels, N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide increases inhibitory neurotransmission and reduces neuronal excitability. This effect has been shown to reduce the severity of seizures in animal models of epilepsy and to reduce neuropathic pain in animal models of peripheral nerve injury.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in lab experiments include its specificity for voltage-gated potassium channels and its potential therapeutic applications in medicine. However, the limitations of using N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in lab experiments include its complex synthesis method, its limited availability, and the need for specialized equipment and expertise in organic chemistry.

Future Directions

For research on N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide include the development of more efficient synthesis methods, the identification of more specific and potent modulators of voltage-gated potassium channels, and the investigation of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide's potential therapeutic applications in humans. Additionally, further research is needed to understand the long-term effects of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide modulation on neuronal function and to identify potential side effects or toxicities associated with its use.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide involves the reaction of 2,5-dimethylphenyl hydrazine with acrylonitrile, followed by the reaction of the resulting product with piperazine and then with 4-chlorobutyryl chloride. The final product is obtained after purification using chromatography techniques. The synthesis of N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been studied for its potential applications in medicine, particularly in the treatment of neurological disorders. It has been found to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been shown to enhance the activity of these channels, leading to increased inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action makes N-(2,5-dimethylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide a potential therapeutic target for the treatment of epilepsy, neuropathic pain, and other neurological disorders.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-18-10-11-19(2)21(17-18)23-22(26)25-15-13-24(14-16-25)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16H2,1-2H3,(H,23,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVYTYRUFUFCRO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

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